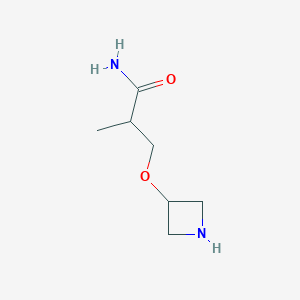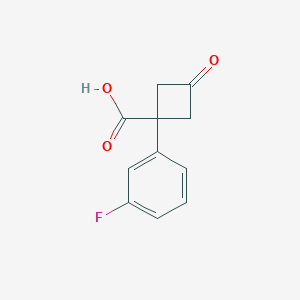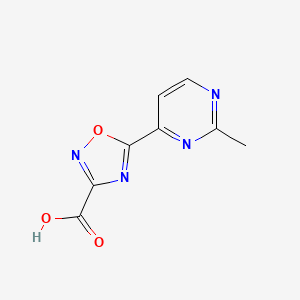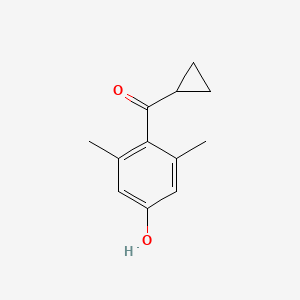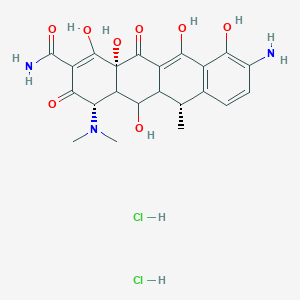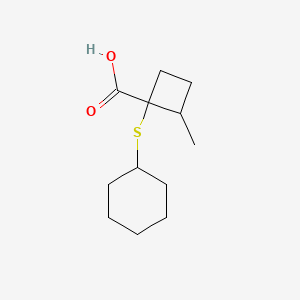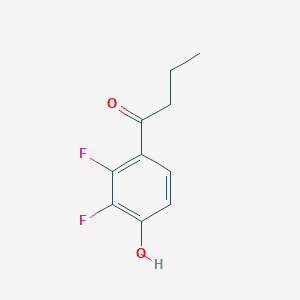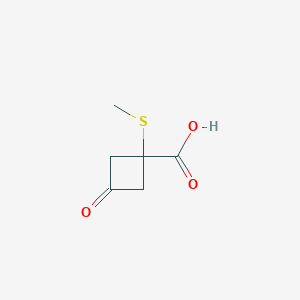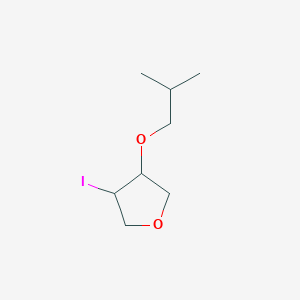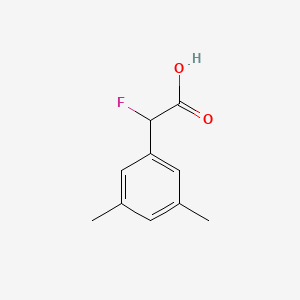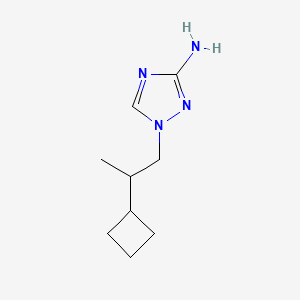![molecular formula C11H11N3O B13073469 1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one](/img/structure/B13073469.png)
1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one is a compound that belongs to the class of 1,2,4-triazole derivativesThe presence of the triazole ring in the structure imparts unique chemical properties, making it a valuable scaffold in drug design and development .
Métodos De Preparación
The synthesis of 1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one typically involves the reaction of 2-bromoacetophenone with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, along with catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the activity of aromatase, an enzyme involved in estrogen biosynthesis. This inhibition leads to reduced estrogen levels, which can help in the treatment of estrogen-dependent cancers . The triazole ring’s ability to form hydrogen bonds with various biological targets enhances its binding affinity and selectivity .
Comparación Con Compuestos Similares
1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-6-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one: This compound also contains a triazole ring and exhibits similar biological activities.
2-(1H-1,2,4-triazol-1-yl)terephthalic acid: Another triazole derivative with applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H11N3O |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
1-[2-(1,2,4-triazol-1-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11N3O/c1-2-11(15)9-5-3-4-6-10(9)14-8-12-7-13-14/h3-8H,2H2,1H3 |
Clave InChI |
DUILHHLDMIEQJQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=CC=C1N2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



